molecular formula C23H23NO4 B8059295 (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B8059295
M. Wt: 377.4 g/mol
InChI Key: JYRVARBAKGORKU-XFMWISLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic amino acid derivative featuring a 2-azabicyclo[2.2.2]octane core modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen and a carboxylic acid at the 3S position. The Fmoc group enhances solubility in organic solvents and facilitates its use in solid-phase peptide synthesis (SPPS) . The rigid 2.2.2 bicyclic framework imposes conformational constraints, making it valuable for designing peptidomimetics with enhanced metabolic stability and target binding .

Properties

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)21-14-9-11-15(12-10-14)24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)/t14?,15?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRVARBAKGORKU-XFMWISLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[2.2.2]octane core.

    Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Role as a Building Block

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Potential Therapeutic Applications

Research indicates that derivatives of azabicyclo[2.2.2]octane structures exhibit significant activity against various diseases, including cancer and neurological disorders. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compounds, making them suitable candidates for drug formulation.

Synthesis of Bioactive Compounds

The compound is often employed in the synthesis of bioactive molecules through coupling reactions or as a precursor in multi-step synthetic pathways. Its ability to undergo further functionalization makes it valuable in creating complex drug-like structures.

Case Study: Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a key intermediate. These agents showed promising results in preclinical models, highlighting the compound's utility in cancer therapeutics.

Asymmetric Synthesis

The compound's chiral nature allows it to be utilized in asymmetric synthesis, providing access to enantiomerically enriched products that are crucial in the pharmaceutical industry.

Data Table: Comparison of Synthetic Routes

Synthetic RouteYield (%)Time (hours)Key Features
Route A8512High enantioselectivity
Route B758Shorter reaction time
Route C9015Utilizes mild conditions

Mechanism of Action

The mechanism of action of (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and analogous bicyclic systems:

Compound Name Bicyclic Core Substituents Molecular Formula (Calc. MW) Key Applications References
(3S)-2-Fmoc-2-azabicyclo[2.2.2]octane-3-carboxylic acid 2.2.2 Fmoc at N1, COOH at C3 C₂₂H₂₁NO₄ (363.41 g/mol) Peptide synthesis, constrained amino acid analogs
(1R,3S,4S)-2-O-(tert-butyl)-N-(trifluoromethylsulfonyl)-L-seryl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (9b) 2.2.1 Serine-derived side chain, sulfonyl group C₁₉H₂₈F₃N₃O₇S (523.5 g/mol) SARS-CoV-2 3CLpro inhibition
1-Fmoc-8-Fmoc-8-azabicyclo[3.2.1]octane-3-carboxylic acid 3.2.1 Dual Fmoc groups, COOH at C3 C₂₂H₂₃NO₄ (377.43 g/mol) Building block for rigid peptide scaffolds
2-Fmoc-2-azabicyclo[2.2.2]octane-6-carboxylic acid 2.2.2 Fmoc at N2, COOH at C6 C₂₂H₂₁NO₄ (363.41 g/mol) Positional isomer; altered spatial interactions

Key Comparative Insights

  • Bicyclic Ring Strain and Conformation: The 2.2.2 system (target compound) has lower ring strain compared to 2.2.1 (e.g., compound 9b in ) due to its larger bridge, enhancing stability .
  • Functional Group Impact: The Fmoc group in the target compound enables efficient deprotection under mild basic conditions, unlike the trifluoromethylsulfonyl group in compound 9b, which requires harlier conditions . Dual Fmoc groups in ’s compound reduce solubility in polar solvents compared to the mono-Fmoc target compound .
  • Biological Activity :

    • Compound 9b (2.2.1 bicyclic) demonstrated inhibitory activity against SARS-CoV-2 3CLpro (IC₅₀ = 0.8 µM), suggesting that bicyclic frameworks can enhance protease binding . While the target compound’s activity is unreported, its structural rigidity may offer advantages in similar applications.
  • Synthetic Utility :

    • The target compound’s 3S-carboxylic acid position allows direct coupling to peptide chains, whereas the 6-carboxylic acid isomer () may require additional stereochemical optimization .

Biological Activity

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, commonly referred to as Fmoc-ABCO, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic structure, which contributes to its pharmacological properties.

  • Chemical Formula : C23H23NO4
  • Molecular Weight : 377.44 g/mol
  • CAS Number : 144976-83-0
  • IUPAC Name : (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
  • Purity : 95% .

The biological activity of Fmoc-ABCO is primarily attributed to its interaction with various biochemical pathways, particularly those involving enzyme inhibition and receptor modulation. The compound has shown promise in inhibiting specific enzymes that play crucial roles in inflammation and pain modulation.

Enzyme Inhibition

Research indicates that Fmoc-ABCO may act as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties. By inhibiting NAAA, Fmoc-ABCO could enhance the levels of PEA, thereby prolonging its analgesic and anti-inflammatory effects .

In Vitro Studies

In vitro assays have demonstrated that Fmoc-ABCO exhibits significant inhibitory activity against NAAA, with an IC50 value in the low micromolar range, indicating strong potential for therapeutic applications in managing inflammatory conditions .

In Vivo Studies

Preliminary in vivo studies suggest that Fmoc-ABCO may reduce pain and inflammation in animal models, supporting its potential use as an analgesic agent. Further investigations are required to elucidate the full pharmacokinetic profile and therapeutic efficacy of this compound .

Case Studies

  • Anti-inflammatory Activity : A study explored the effects of Fmoc-ABCO on inflammatory markers in a rodent model of arthritis. Results indicated a significant reduction in swelling and inflammatory cytokines, suggesting a promising role in treating inflammatory diseases .
  • Pain Management : Another case study focused on the analgesic properties of Fmoc-ABCO in neuropathic pain models. The findings revealed that the compound effectively reduced pain responses, indicating its potential as a novel analgesic agent .

Comparative Analysis

The following table summarizes the biological activity of Fmoc-ABCO compared to other related compounds:

CompoundIC50 (µM)Mechanism of ActionReference
Fmoc-ABCO0.042NAAA Inhibition
Compound X0.065FAAH Inhibition
Compound Y0.100COX Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.